

Application Notes and Protocols for Antifungal Assays of Sdz 90-215

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Compound of Interest

Compound Name: Sdz 90-215

Cat. No.: B15598346

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Introduction

Sdz 90-215 is an experimental cyclic peptide with significant antifungal activity against a range of pathogenic yeasts. Its unique mechanism of action, targeting the biosynthesis of the fungal cell wall, makes it a compound of interest for further investigation and potential drug development. These application notes provide detailed protocols for determining the antifungal potency of **Sdz 90-215** and for assessing its interaction with other antifungal agents. The methodologies are based on established standards for antifungal susceptibility testing to ensure reproducibility and comparability of results.

Sdz 90-215 functions by inhibiting Vrg4, an essential GMP/GDP-mannose exchanger located in the Golgi complex.^{[1][2]} This inhibition disrupts the supply of mannose substrates required for mannosyltransferase activity, thereby interfering with the synthesis of mannan, a critical component of the fungal cell wall.^{[1][2]} This novel mechanism suggests potential for synergistic or additive effects when combined with other classes of antifungal drugs.

Data Presentation

The in vitro activity of **Sdz 90-215** has been quantified against several yeast species. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values and the nature of its interaction with the echinocandin antifungal, micafungin.

Fungal Species	Strain	IC50 of Sdz 90-215 (µM)	Combination with Micafungin	Combination Index (CI)
Candida albicans	CAI4	1.33[1][2]	Additive	~1.0[3][4][5]
Saccharomyces cerevisiae	BY4741	~9.31 (7-fold higher than C. albicans)[1][2]	Not Reported	Not Reported
Candida glabrata	BG2	~9.31 (7-fold higher than C. albicans)[1][2]	Additive	~1.0[3]
Candida tropicalis	Not Specified	Active (IC50 not reported)[1]	Not Reported	Not Reported
Candida guilliermondii	Not Specified	Active (IC50 not reported)[1]	Not Reported	Not Reported
Candida krusei	Not Specified	Active (IC50 not reported)[1]	Not Reported	Not Reported

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[6][7][8]

1. Materials

- **Sdz 90-215** powder
- Dimethyl Sulfoxide (DMSO) for stock solution
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

- Sterile 96-well flat-bottom microtiter plates
- Fungal strains (e.g., *Candida albicans* ATCC 90028 for quality control)
- Sabouraud Dextrose Agar (SDA) plates
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- Humidified incubator (35°C)

2. Preparation of Reagents

- **Sdz 90-215** Stock Solution: Dissolve **Sdz 90-215** in DMSO to create a high-concentration stock (e.g., 1280 µg/mL). Store at -20°C or lower.
- Fungal Inoculum:
 - Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.
 - Harvest several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.
 - Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of $1-5 \times 10^3$ CFU/mL.

3. Assay Procedure

- Prepare serial two-fold dilutions of **Sdz 90-215** in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
- Add 100 µL of each drug dilution to the appropriate wells.
- Add 100 µL of the standardized fungal inoculum to each well.

- Include a positive control well (inoculum without drug) and a negative control well (medium only).
- Seal the plate and incubate at 35°C for 24-48 hours.

4. Endpoint Determination

- The MIC is defined as the lowest concentration of **Sdz 90-215** that causes a significant diminution of growth (typically $\geq 50\%$ inhibition) compared to the drug-free growth control well. The endpoint can be read visually or with a microplate reader at 490 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between **Sdz 90-215** and a second antifungal agent (e.g., micafungin).

1. Materials

- Same as Protocol 1, plus a second antifungal agent (Drug B).

2. Assay Procedure

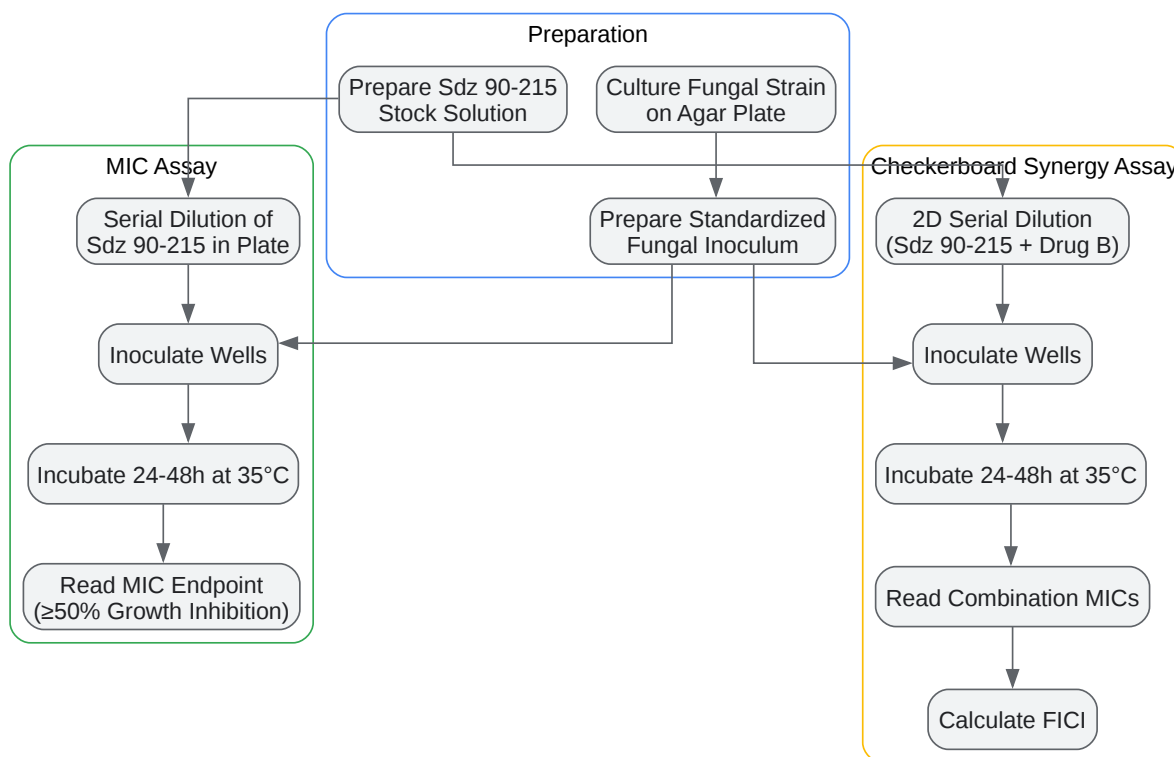
- In a 96-well plate, prepare serial two-fold dilutions of **Sdz 90-215** (Drug A) horizontally (e.g., across columns 1-10).
- Prepare serial two-fold dilutions of the second antifungal (Drug B) vertically (e.g., down rows A-G).
- The final volume in each well should be 200 μL , consisting of 50 μL of Drug A, 50 μL of Drug B, and 100 μL of the standardized fungal inoculum.
- Column 11 should contain dilutions of Drug A only, and Row H should contain dilutions of Drug B only, to determine their individual MICs under the same conditions.
- Include a drug-free growth control well.
- Incubate the plate at 35°C for 24-48 hours.

3. Data Analysis and Interpretation

- Determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
- Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the FIC values for each combination:
 - $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$
- Interpret the FICI value as follows:
 - Synergy: $\text{FICI} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FICI} \leq 4.0$
 - Antagonism: $\text{FICI} > 4.0$

Visualizations

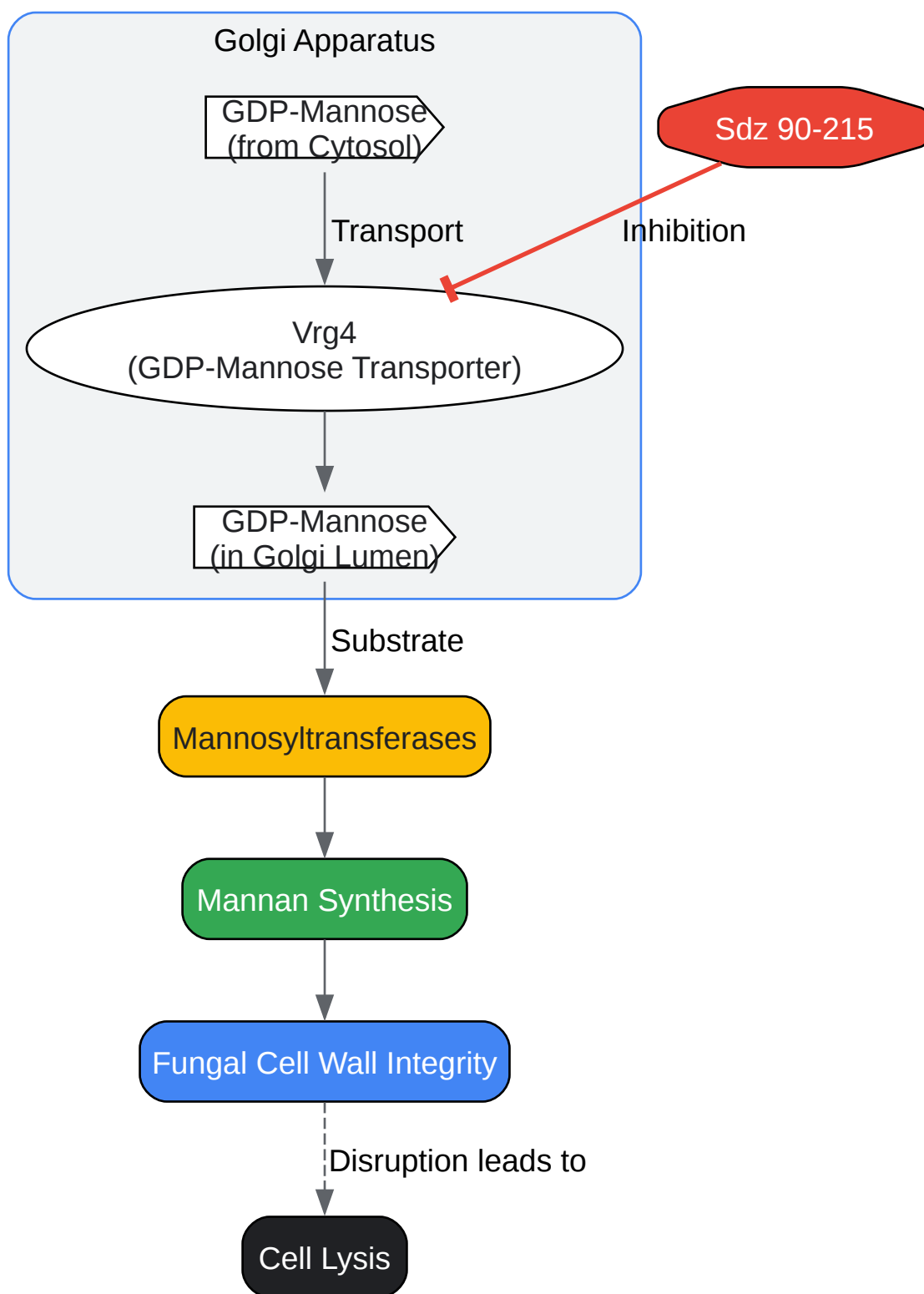
Experimental Workflow Diagram



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Caption: Workflow for MIC determination and checkerboard synergy assays.

Mechanism of Action Signaling Pathway



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Caption: **Sdz 90-215** inhibits Vrg4, disrupting mannan synthesis.

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